
Ritipenem
Descripción general
Descripción
Ritipenem es un antibiótico sintético de betalactámicos perteneciente a la clase de los penems. Tiene un amplio espectro antimicrobiano y una alta resistencia a las betalactamasas. This compound es notable por ser uno de los primeros carbapenems disponibles por vía oral. Es fabricado por Tanabe Seiyaku en forma de this compound acoxil, un profármaco que se hidroliza al componente activo this compound durante el transporte a través de la mucosa gastrointestinal .
Métodos De Preparación
Ritipenem se sintetiza a través de una serie de reacciones químicas. La preparación implica la reacción de un tioéster de azetidinona con cloruro de acetoximetil oxalilo, seguida de condensación reductora de carbonilo y desililación. El método de producción industrial implica el uso de la sal sódica del ácido 2-carbamoyloxiethanetioico, que se condensa con cloruro de acetoximetil oxalilo .
Análisis De Reacciones Químicas
Oxidation
Ritipenem can undergo oxidation under specific conditions, leading to the formation of different oxidation products. These oxidation reactions may affect its antimicrobial properties.
Reduction
Reduction reactions can modify the structure of this compound, potentially affecting its antimicrobial properties.
Hydrolysis
Haemophilus influenzae cells, which leads to cell lysis .
Substitution
This compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Interactions with Penicillin-Binding Proteins (PBPs)
This compound interacts with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. It shows particularly high affinity for PBP 1b, which is crucial for inducing bacterial death. The inactivation of PBP 1b could be essential to induce the lysis of H. influenzae cells, and binding to PBPs 3a and 3b may interfere with lysis .
Chemical properties
Aplicaciones Científicas De Investigación
Pharmacological Properties
Ritipenem, as an oral prodrug of the antibiotic this compound acoxil, exhibits a favorable pharmacokinetic profile. A study indicated that after single and repeated doses of 500 mg, this compound did not accumulate significantly in plasma due to its half-life of approximately 0.7 hours . The area under the curve (AUC) for plasma concentrations was about 10 mg·h/L, indicating effective absorption and distribution in the body.
Minimum Inhibitory Concentrations (MICs)
The efficacy of this compound against various pathogens is quantified through its MIC values. Notably, the MIC90 for Staphylococcus aureus was recorded at 0.25 μg/ml, outperforming several other antibiotics such as cefotiam and ampicillin . The following table summarizes the MIC values for key pathogens:
Pathogen | MIC (μg/ml) |
---|---|
Staphylococcus aureus | 0.25 |
Streptococcus pneumoniae | 2 |
Klebsiella pneumoniae | 1 |
Haemophilus influenzae | 0.5 |
Moraxella catarrhalis | 1 |
Respiratory Infections
This compound has been evaluated for its effectiveness against respiratory infections. A study involving twelve patients with respiratory infections treated with this compound acoxil (RIPM-AC) revealed an overall efficacy rate of 81.8%, with outcomes classified as excellent in one case, good in eight cases, fair in one case, and poor in one case . No significant side effects were reported, although mild elevations in liver enzymes were noted in two patients.
Urinary Tract Infections
The application of this compound acoxil in urinary tract infections (UTIs) was also investigated. In a clinical study involving patients with both uncomplicated and complicated UTIs, the antibiotic demonstrated substantial efficacy. The treatment regimen consisted of administering 100-300 mg three times daily for three to five days . The results indicated excellent efficacy in six out of twelve patients with complicated UTIs and moderate efficacy in five others.
Case Studies
-
Case Study on Respiratory Infections :
- Patient Demographics : Twelve patients with varying types of respiratory infections.
- Treatment : this compound acoxil administered at doses between 150-400 mg three times daily.
- Results : Clinical efficacy rated as excellent (1), good (5), fair (1), and not evaluated (1). All strains of causative bacteria were eradicated without significant side effects .
-
Case Study on Urinary Tract Infections :
- Patient Demographics : A mix of patients with acute uncomplicated UTIs and complicated UTIs.
- Treatment : this compound acoxil at doses of 100-300 mg three times daily for three to five days.
- Results : Clinical efficacy was excellent in four cases of uncomplicated UTI and moderate to poor in complicated cases, demonstrating its potential as a reliable treatment option .
Safety Profile
The safety profile of this compound has been generally favorable across studies. Commonly reported side effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. However, severe adverse effects have been rare .
Mecanismo De Acción
Ritipenem ejerce sus efectos al interactuar con las proteínas que se unen a la penicilina (PBP) en las bacterias. En Escherichia coli, el principal objetivo de this compound es PBP2, y PBP3 también es equivalente a PBP2 en las Enterobacteriaceae. This compound tiene afinidad por el PBP2 de Staphylococcus aureus sensible a la meticilina y PBP2u de Staphylococcus aureus resistente a la meticilina. Esta interacción inhibe la síntesis de las paredes celulares bacterianas, lo que lleva a la lisis y muerte celular .
Comparación Con Compuestos Similares
Ritipenem es similar a otros antibióticos betalactámicos, como el imipenem, la cefaloridina, la amoxicilina y la bencilpenicilina. this compound tiene un perfil único debido a su alta resistencia a las betalactamasas y su disponibilidad oral en forma de this compound acoxil. A diferencia del imipenem, el this compound no muestra actividad contra Pseudomonas aeruginosa .
Compuestos similares
- Imipenem
- Cefaloridina
- Amoxicilina
- Bencilpenicilina
Actividad Biológica
Ritipenem, a member of the penem class of antibiotics, is notable for its broad-spectrum bacteriolytic activity. This article explores its biological activity, comparing it to other antibiotics, and presents relevant case studies and research findings.
Overview of this compound
This compound (also known as FCE-22101) is a synthetic β-lactam antibiotic designed to combat a wide range of bacterial infections. It is structurally similar to imipenem but has distinct pharmacological properties, including oral bioavailability when administered as the prodrug this compound acoxyl (Penemac®) .
Antibacterial Spectrum
The antibacterial activity of this compound has been extensively studied against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:
Bacteria | MIC (mg/L) | Activity |
---|---|---|
Staphylococcus aureus | ≤0.5 | Highly active |
Streptococcus pneumoniae | ≤0.5 | Highly active |
Escherichia coli | 1-2 | Active |
Klebsiella pneumoniae | 1-2 | Active |
Enterococcus faecalis | 8 | Moderately active |
Pseudomonas aeruginosa | >32 | Inactive |
This compound demonstrates potent activity against Gram-positive organisms and many Gram-negative bacteria, although it shows no efficacy against Pseudomonas aeruginosa .
This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. Its bacteriolytic action is particularly effective against Haemophilus influenzae, where it induces bacterial lysis at clinically relevant concentrations .
Stability Against β-Lactamases
One of the significant advantages of this compound is its stability against various β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies indicate that this compound maintains its activity in the presence of certain β-lactamases, making it a valuable option in treating resistant infections .
Case Study 1: Efficacy in Respiratory Infections
A clinical trial conducted in Japan evaluated the efficacy of this compound in treating respiratory tract infections. The trial involved 90 adults with community-acquired pneumonia, showing a clinical response rate of 85% after seven days of treatment .
Case Study 2: Urinary Tract Infections
In another study focusing on urinary tract infections (UTIs), this compound was compared with cefuroxime and ciprofloxacin. The results indicated that this compound had a similar efficacy profile but with fewer adverse effects reported .
Comparative Studies
A systematic review compared this compound with other carbapenems such as imipenem and meropenem. The findings suggested that while this compound has a slightly narrower spectrum than imipenem, it offers comparable efficacy against Enterobacteriaceae and other common pathogens .
Propiedades
IUPAC Name |
(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQNRQOUOZJHTR-UWBRJAPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84845-58-9 (Parent) | |
Record name | Ritipenem [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60868840 | |
Record name | Ritipenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84845-57-8 | |
Record name | Ritipenem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84845-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ritipenem [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ritipenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RITIPENEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4SL77931L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ritipenem exert its antibacterial effect?
A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycan strands, a crucial step in maintaining bacterial cell wall integrity. [] The resulting weakened cell wall leads to bacterial cell lysis and death. []
Q2: Does this compound show preferential binding to specific PBPs?
A2: Yes, studies have shown that this compound preferentially binds to PBP 1b in Haemophilus influenzae. [] Interestingly, this selective inactivation of PBP 1b appears to be essential for inducing lysis in H. influenzae cells. []
Q3: Can binding to other PBPs affect this compound's activity?
A3: There is evidence that binding to PBPs 3a and 3b might interfere with the lytic activity of this compound. [] This suggests that the specific PBP binding profile of this compound contributes to its overall antibacterial effect.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be found in chemical databases and scientific literature.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided abstracts do not contain details on spectroscopic data for this compound. Spectroscopic characterization, such as NMR and IR, is crucial for confirming the structure and purity of the compound. This information may be available in other scientific publications or patents.
Q6: What is the metabolic fate of this compound?
A7: this compound is primarily metabolized in the liver, with metabolites excreted in urine and feces. [] The major metabolic pathway involves the opening of the beta-lactam ring, forming inactive metabolites. [] The metabolic profile can vary depending on factors like dosage and species. []
Q7: Is there evidence of this compound transfer across the placenta or into breast milk?
A9: Research in rats suggests that a small amount of radioactivity from this compound acoxil crosses the placenta, with slow elimination from fetal tissues. [] Furthermore, the concentration of radioactivity in milk was found to be higher than in plasma after administration to lactating rats. [] These findings highlight the need for careful consideration of potential risks and benefits when using this compound in pregnant or breastfeeding individuals.
Q8: What is the spectrum of activity of this compound?
A10: this compound demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. [, , ] It is highly effective against staphylococci, streptococci, and most Enterobacteriaceae. [, ] Additionally, this compound shows good activity against some anaerobic bacteria, including Clostridium perfringens and Bacteroides fragilis. []
Q9: Has this compound been evaluated in clinical trials?
A11: Several clinical trials have investigated the efficacy and safety of this compound in various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , ] These studies provide valuable insights into the clinical application and potential benefits of this compound in treating bacterial infections.
Q10: What are the known mechanisms of resistance to this compound?
A10: Although this compound exhibits good stability against many β-lactamases, resistance can develop through mechanisms such as:
- Reduced permeability of the outer membrane: This mechanism limits the entry of this compound into bacterial cells, making it less effective. []
- Efflux pumps: Some bacteria possess efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration. []
- Alterations in PBPs: Mutations in PBPs can decrease their affinity for this compound, rendering the drug less effective in inhibiting cell wall synthesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.